2-Bromo-3-nitrotiofeno

Descripción general

Descripción

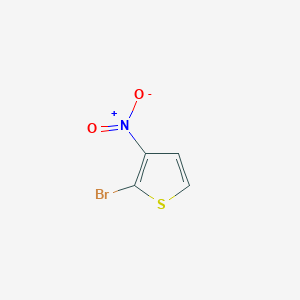

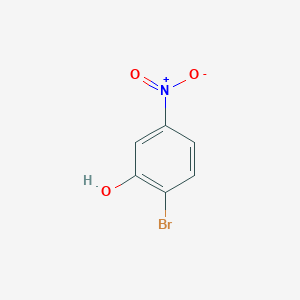

2-Bromo-3-nitrothiophene is a solid compound with a molecular weight of 208.04 . It has a linear formula of C4H2BrNO2S .

Synthesis Analysis

The synthesis of thiophene derivatives, including 2-Bromo-3-nitrothiophene, has been discussed in various studies . For instance, 2-Bromo-3-nitrothiophene can be prepared from thiophene by bromination followed by nitration .Molecular Structure Analysis

The molecular structure of 2-Bromo-3-nitrothiophene is represented by the linear formula C4H2BrNO2S . The molecule has a sulfur atom in the thiophene ring and oxygen atoms in the nitro group .Chemical Reactions Analysis

The electrosorption of 3-bromo-2-nitrothiophene on a gold electrode has been studied . The molecule shows a reversible redox behavior in the anodic and cathodic scan direction .Physical And Chemical Properties Analysis

2-Bromo-3-nitrothiophene is a solid compound . It has a flash point of 97 . More detailed physical and chemical properties were not found in the retrieved documents.Aplicaciones Científicas De Investigación

Electroabsorción en superficies de oro

2-Bromo-3-nitrotiofeno: se ha estudiado por sus propiedades de electroabsorción en superficies de oro. Este proceso es crucial para comprender la interacción entre los derivados del tiofeno y las superficies metálicas, lo cual es fundamental en el campo de la electroquímica . La orientación de la molécula durante la adsorción y su interacción con el electrodo de oro se pueden analizar mediante técnicas como la espectroscopia Raman mejorada en la superficie (SERS) . Esta aplicación es significativa para desarrollar métodos de detección sensibles para moléculas a concentraciones muy bajas.

Desarrollo de semiconductores orgánicos

Los derivados del tiofeno, incluido This compound, son fundamentales en el avance de los semiconductores orgánicos . Se utilizan en la fabricación de transistores de efecto de campo orgánicos (OFET) y diodos emisores de luz orgánicos (OLED) . Las propiedades electrónicas del tiofeno lo convierten en un excelente candidato para crear materiales semiconductores con alta movilidad de portadores de carga.

Inhibición de la corrosión

En química industrial, This compound puede servir como inhibidor de la corrosión . La capacidad del anillo del tiofeno para adsorberse en las superficies metálicas lo hace efectivo para proteger los metales de la corrosión, lo cual es esencial para extender la vida útil de los componentes metálicos en diversas aplicaciones industriales.

Aplicaciones farmacéuticas

Los derivados del tiofeno exhiben una gama de propiedades farmacológicas, This compound podría utilizarse potencialmente en la síntesis de compuestos con actividades anticancerígenas, antiinflamatorias y antimicrobianas . Su marco estructural permite el desarrollo de nuevos medicamentos con mayor eficacia y menos efectos secundarios.

Síntesis de cromóforos

This compound: está involucrado en la síntesis de precursores de oligotiofenos para generar cromóforos . Los cromóforos son componentes vitales en las células solares sensibilizadas por colorante y otros dispositivos fotónicos, donde absorben la luz e inician los procesos de transferencia de electrones.

Estudios de espectroscopia vibracional

El compuesto también se utiliza en estudios de espectroscopia vibracional para comprender las vibraciones moleculares y la estructura . Las frecuencias vibracionales obtenidas de tales estudios se pueden comparar con modelos teóricos para obtener información sobre la dinámica molecular y las interacciones.

Safety and Hazards

The safety information for 2-Bromo-3-nitrothiophene indicates that it has a GHS07 pictogram and a warning signal word . Users are advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Mecanismo De Acción

Target of Action

2-Bromo-3-nitrothiophene is a type of thiophene derivative . Thiophene derivatives are known to interact with a variety of biological targets, including various enzymes and receptors.

Mode of Action

The mode of action of 2-Bromo-3-nitrothiophene is thought to involve nucleophilic attack by intracellular thiols at the 2-position of the heterocyclic ring, leading to displacement of the bromine atom . This reaction can result in the formation of covalent bonds with biological targets, potentially altering their function.

Pharmacokinetics

Its lipophilicity suggests it may have good absorption and distribution characteristics .

Action Environment

The action of 2-Bromo-3-nitrothiophene can be influenced by various environmental factors. For instance, its electrosorption on a gold electrode has been studied, suggesting that it may interact with metal surfaces in its environment . Additionally, its UV-Vis spectrum indicates that its spectral properties may be influenced by the surrounding conditions .

Propiedades

IUPAC Name |

2-bromo-3-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2S/c5-4-3(6(7)8)1-2-9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMCPPKGEXBKSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360912 | |

| Record name | 2-bromo-3-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2161-96-8 | |

| Record name | 2-bromo-3-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-Bromo-3-nitrothiophene particularly reactive in SNAr reactions?

A1: The high reactivity of 2-Bromo-3-nitrothiophene in SNAr reactions stems from the presence of the nitro group at the 3-position relative to the bromine atom. [, ] This electron-withdrawing group significantly enhances the electrophilicity of the carbon atom bonded to the bromine, making it susceptible to attack by nucleophiles.

Q2: How do different solvents affect the SNAr reactions involving 2-Bromo-3-nitrothiophene?

A2: Studies have shown that the rate of SNAr reactions with 2-Bromo-3-nitrothiophene is significantly faster in room-temperature ionic liquids (RTILs) compared to conventional solvents like methanol or benzene. [] This enhanced reactivity in RTILs is attributed to the unique solvation environment they provide. Moreover, the position of the nitro group relative to the bromine atom (ortho-like vs. para-like) can lead to distinct intramolecular interactions in the transition state, which are greatly influenced by the solvent. []

Q3: Can computational chemistry provide insights into the mechanism of these reactions?

A3: Absolutely! DFT calculations have been instrumental in elucidating the mechanism of SNAr reactions involving 2-Bromo-3-nitrothiophene. For instance, studies using DFT/M062X/6-311+G(2d,2p) level of theory have provided a detailed understanding of the reaction pathway when piperidine acts as a nucleophile. [] These calculations revealed a concerted yet asynchronous mechanism, where the formation of the new C-N bond occurs slightly ahead of the breaking of the C-Br bond. Interestingly, the application of a novel technique called Reactive Internal Reaction Coordinate (RIRC) unveiled a short-lived transient species resembling a zwitterionic structure, highlighting the complexity of the reaction pathway. []

Q4: How does the structure of the nucleophile affect the reaction with 2-Bromo-3-nitrothiophene?

A4: The structure of the nucleophile plays a crucial role in determining the reaction rate and selectivity. Research has investigated the reactivity of various substituted thiophenoxide ions with 2-Bromo-3-nitrothiophene and its isomer, 3-Bromo-2-nitrothiophene. [] The study revealed that the reactions are generally faster when the bromine atom is located at the beta position (3-Bromo-2-nitrothiophene). Additionally, electron-donating substituents on the thiophenoxide ion increased the reaction rate, while electron-withdrawing groups had the opposite effect. [] This structure-activity relationship can be rationalized by considering the influence of substituents on the nucleophilicity of the thiophenoxide ion.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol](/img/structure/B183273.png)

![4-[(4-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183275.png)

![4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B183294.png)